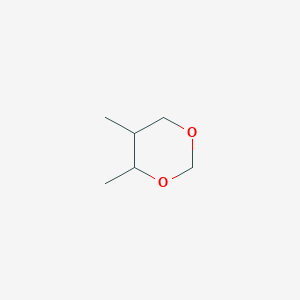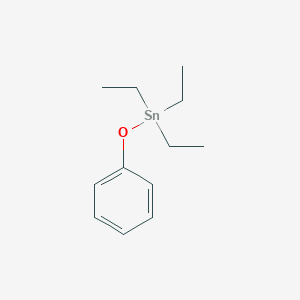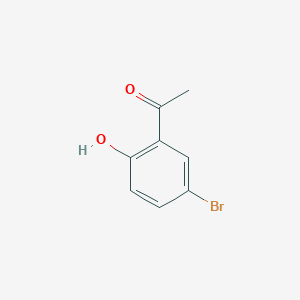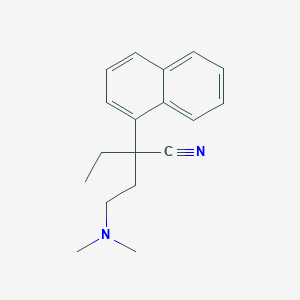
alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile, commonly known as DEDAN, is a chemical compound that belongs to the class of naphthalene derivatives. It is a fluorescent dye that is widely used in scientific research applications, particularly in the field of biochemistry and physiology.
Wirkmechanismus
DEDAN works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The mechanism of action of DEDAN is based on the principle of fluorescence resonance energy transfer (FRET). When DEDAN is excited with light of a specific wavelength, it transfers its energy to the biological molecule to which it is bound, causing it to emit fluorescence.
Biochemische Und Physiologische Effekte
DEDAN has minimal biochemical and physiological effects on biological systems. It does not interfere with the normal functioning of cells and tissues, making it an ideal labeling agent for biological research studies.
Vorteile Und Einschränkungen Für Laborexperimente
DEDAN has several advantages as a fluorescent probe for biological research studies. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules such as antibodies and peptides. However, DEDAN has some limitations as well. It has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence studies. Additionally, DEDAN can be toxic to cells at high concentrations, which can affect the accuracy of research results.
Zukünftige Richtungen
There are several future directions for the use of DEDAN in scientific research. Some of these include:
1. Development of new DEDAN derivatives: New DEDAN derivatives can be developed with improved fluorescence properties and reduced toxicity.
2. Application in drug discovery: DEDAN can be used as a screening tool for the discovery of new drugs that target specific biological molecules.
3. Use in medical diagnostics: DEDAN can be used as a diagnostic tool for the detection of diseases such as cancer and infectious diseases.
Conclusion:
In conclusion, DEDAN is a fluorescent dye that has wide applications in scientific research, particularly in the field of biochemistry and physiology. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules. However, DEDAN has some limitations, including its short fluorescence lifetime and potential toxicity at high concentrations. Future research directions for DEDAN include the development of new derivatives, application in drug discovery, and use in medical diagnostics.
Synthesemethoden
DEDAN can be synthesized through the reaction of 2-(dimethylamino)ethylamine with alpha-ethyl-1-naphthaleneacetonitrile. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of DEDAN depends on the purity of the starting materials and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
DEDAN is widely used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It is also used as a labeling agent for the study of cellular structures and functions. DEDAN has been used in various research studies, including:
1. Detection of protein-protein interactions: DEDAN has been used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo.
2. Labeling of cellular structures: DEDAN has been used to label cellular structures such as microtubules, actin filaments, and mitochondria.
3. Detection of nucleic acids: DEDAN has been used as a fluorescent probe to detect nucleic acids such as DNA and RNA.
Eigenschaften
CAS-Nummer |
1224-44-8 |
|---|---|
Produktname |
alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile |
Molekularformel |
C18H22N2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-ethyl-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C18H22N2/c1-4-18(14-19,12-13-20(2)3)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,4,12-13H2,1-3H3 |
InChI-Schlüssel |
FWUWEKZHCRWEQW-UHFFFAOYSA-N |
SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Synonyme |
α-[2-(Dimethylamino)ethyl]-α-ethyl-1-naphthaleneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



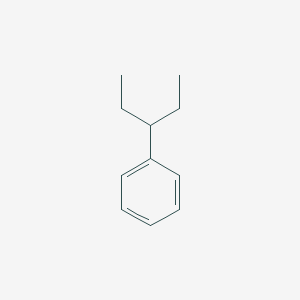
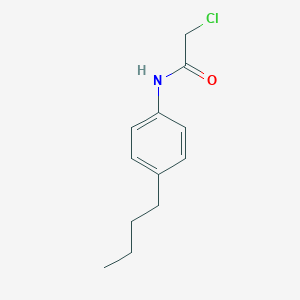
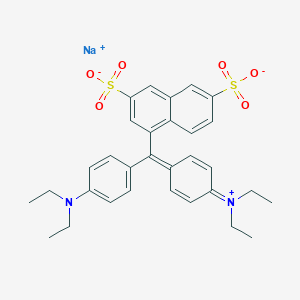
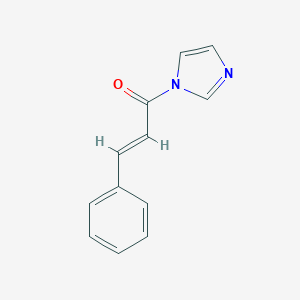
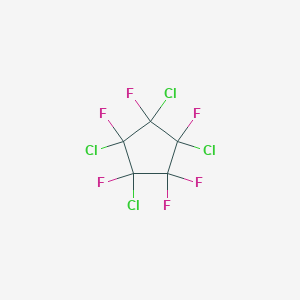
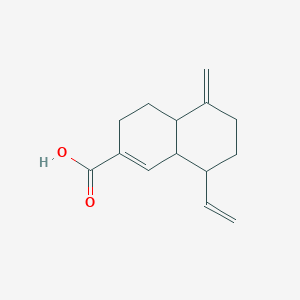
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
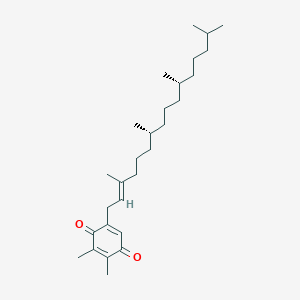
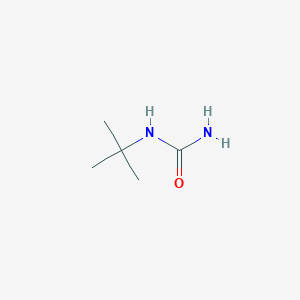
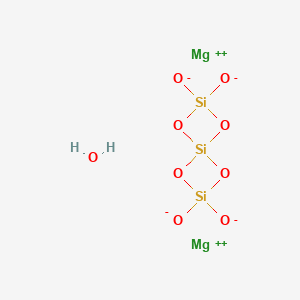
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
